2-(4-(Trifluoromethoxy)phenyl)ethanamine

Description

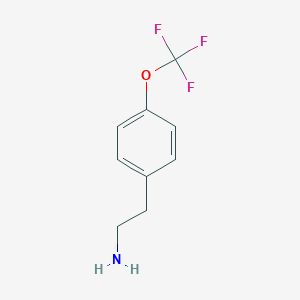

Structure

2D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLGARPFXWIYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442741 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170015-99-3 | |

| Record name | 4-(Trifluoromethoxy)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170015-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS: 170015-99-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(Trifluoromethoxy)phenyl)ethanamine, also known as 4-(trifluoromethoxy)phenethylamine, is a fluorinated phenethylamine derivative. The phenethylamine scaffold is a core component of many neuroactive compounds, and the introduction of a trifluoromethoxy group at the para position of the phenyl ring can significantly influence its physicochemical and pharmacological properties. This modification can enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles and blood-brain barrier penetration. While specific research on this compound is limited, its structural similarity to known psychoactive molecules, particularly those interacting with the serotonergic system, suggests its potential as a valuable tool in neuroscience research and as a building block for the development of novel therapeutics targeting the central nervous system. This document provides a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its synthetic precursor, 4-(trifluoromethoxy)phenylacetonitrile, are presented in Table 1.

| Property | This compound | 4-(Trifluoromethoxy)phenylacetonitrile |

| CAS Number | 170015-99-3 | 49561-96-8 |

| Molecular Formula | C₉H₁₀F₃NO | C₉H₆F₃NO |

| Molecular Weight | 205.18 g/mol | 201.15 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) | Clear yellow liquid |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | 30-33 °C (lit.) |

| Purity | Commercially available up to 98% | Commercially available |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, culminating in the reduction of the nitrile intermediate, 4-(trifluoromethoxy)phenylacetonitrile.

Experimental Protocol: Reduction of 4-(Trifluoromethoxy)phenylacetonitrile

Two common methods for the reduction of nitriles to primary amines are catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH₄). Below are detailed, generalized protocols adapted for the synthesis of the target compound.

Method A: Catalytic Hydrogenation

This method utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to reduce the nitrile group.

Materials:

-

4-(Trifluoromethoxy)phenylacetonitrile

-

Ethanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas source

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve 4-(trifluoromethoxy)phenylacetonitrile (1.0 eq) in anhydrous ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Add concentrated HCl (2.0-2.5 eq) to the mixture.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the product.

-

The crude product can be further purified by recrystallization or by neutralization with a base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and subsequent purification by column chromatography or distillation.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

This method employs a powerful reducing agent and requires anhydrous conditions.

Materials:

-

4-(Trifluoromethoxy)phenylacetonitrile

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Lithium aluminum hydride (LiAlH₄)

-

Inert gas (Nitrogen or Argon)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Water

-

15% Sodium hydroxide (NaOH) solution

Procedure:

-

To a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add LiAlH₄ (typically 1.5-2.0 eq) suspended in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-(trifluoromethoxy)phenylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL, where x is the grams of LiAlH₄ used), followed by 15% NaOH solution (x mL), and then water again (3x mL).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter off the aluminum salts and wash them thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Potential Biological Activity and Signaling Pathways

Inferred Potential Biological Targets:

-

Serotonin Transporter (SERT): Many phenethylamine derivatives act as substrates or inhibitors of SERT. The trifluoromethoxy group may influence the affinity and selectivity for SERT.

-

Serotonin 5-HT₂A Receptor: The 5-HT₂A receptor is a key target for many psychedelic phenethylamines. The electronic properties of the trifluoromethoxy substituent could modulate the agonist or antagonist activity at this receptor.

A hypothetical signaling pathway illustrating the potential interaction of this compound with the serotonin transporter and a postsynaptic 5-HT₂A receptor is depicted below.

Experimental Protocol: In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound to the serotonin transporter using a radioligand competition assay.

Materials:

-

Cell membranes prepared from cells stably expressing human SERT (hSERT)

-

Radioligand (e.g., [³H]citalopram or [¹²⁵I]RTI-55)

-

Test compound: this compound

-

Non-specific binding control (e.g., fluoxetine or paroxetine at a high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes expressing hSERT, and the radioligand at a concentration near its Kd.

-

Add either the vehicle (for total binding), the non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a compound of interest for neuropharmacological research due to its structural relationship to known psychoactive molecules. This technical guide has provided an overview of its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential biological activities based on related compounds. While direct experimental data on the pharmacology of this specific molecule is scarce, the provided information serves as a valuable resource for researchers and drug development professionals interested in exploring its properties and potential applications. Further investigation is warranted to fully characterize its biological activity profile, particularly its interaction with the serotonergic system.

2-(4-(Trifluoromethoxy)phenyl)ethanamine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical properties of 2-(4-(trifluoromethoxy)phenyl)ethanamine (CAS No: 170015-99-3). The document collates available data on its molecular structure, physicochemical characteristics, and general synthetic and analytical methodologies. Notably, there is a significant lack of publicly available information regarding the biological activity and associated signaling pathways of this specific compound. Therefore, this guide will focus on the established chemical data and provide generalized experimental frameworks.

Chemical and Physical Properties

This compound, also known as 4-(trifluoromethoxy)phenethylamine, is a fluorinated aromatic amine. The trifluoromethoxy group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and drug design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀F₃NO | [1] |

| Molecular Weight | 205.18 g/mol | [1] |

| CAS Number | 170015-99-3 | [1] |

| Appearance | Colorless to light-yellow liquid | [2] |

| Boiling Point | 211 °C | [1] |

| Flash Point | 81 °C | [1] |

| Density | 1.233 g/cm³ | [1] |

| Vapor Pressure | 0.187 mmHg at 25°C | [1] |

| pKa (Predicted) | 9.60 ± 0.10 | [1] |

| LogP (Predicted) | 2.787 | [1] |

| Solubility | Information not available | |

| Storage Conditions | Store in a cool, dark, and dry place under an inert atmosphere. | [2] |

Synthesis and Purification

A common synthetic route to this compound involves the reduction of the corresponding nitrile, 4-(trifluoromethoxy)phenylacetonitrile.

General Experimental Protocol: Reduction of 4-(trifluoromethoxy)phenylacetonitrile

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Reaction Scheme:

References

2-(4-(Trifluoromethoxy)phenyl)ethanamine molecular weight and formula

An In-Depth Technical Guide to the Molecular Properties of 2-(4-(Trifluoromethoxy)phenyl)ethanamine

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest in various research domains.

Molecular Formula and Weight

The molecular formula and molecular weight are critical identifiers for any chemical compound, providing the basis for stoichiometry, solution preparation, and analytical characterization.

Molecular Formula: C9H10F3NO[1][2]

This formula indicates that a single molecule of this compound is composed of nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom.

Molecular Weight: 205.18 g/mol [1][2]

The molar mass of the compound is approximately 205.18 grams per mole. This value is derived from the sum of the atomic weights of all constituent atoms in the molecule.

Data Presentation

For clarity and ease of comparison, the molecular properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This experimental value is then compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements to confirm the molecular formula.

Elemental Analysis: Combustion analysis can be used to determine the empirical formula by measuring the amounts of carbon dioxide, water, and nitrogen gas produced upon combustion of a known quantity of the compound. This data provides the percentage composition of carbon, hydrogen, and nitrogen, which is then used to deduce the simplest whole-number ratio of atoms in the molecule.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight from the molecular formula and the atomic weights of the constituent elements.

Caption: Workflow for calculating molecular weight.

References

An In-depth Technical Guide to the Synthesis of 4-(trifluoromethoxy)phenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 4-(trifluoromethoxy)phenethylamine, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic routes to facilitate understanding and replication.

Primary Synthesis Pathway: A Three-Step Approach from Trifluoromethoxybenzene

The most commonly cited and industrially applicable synthesis of 4-(trifluoromethoxy)phenethylamine commences with trifluoromethoxybenzene and proceeds through three key transformations: halomethylation, cyanation, and subsequent reduction of the nitrile intermediate.

Step 1: Synthesis of 4-(Trifluoromethoxy)benzyl Halide

The initial step involves the introduction of a halomethyl group onto the trifluoromethoxybenzene ring, typically at the para position. While direct halomethylation is possible, a more controlled and frequently documented laboratory-scale approach involves the reduction of 4-(trifluoromethoxy)benzaldehyde to the corresponding benzyl alcohol, followed by conversion to the benzyl bromide.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzyl Bromide [1]

-

Reduction of 4-(Trifluoromethoxy)benzaldehyde: To a solution of sodium borohydride (1.2 equivalents) in anhydrous ethanol (15.0 mL) at 0°C, a solution of 4-(trifluoromethoxy)benzaldehyde (10.0 mmol) in anhydrous ethanol (10.0 mL) is added. The reaction mixture is stirred at 0°C for 30 minutes. Upon completion (monitored by TLC), water is added, and the product is extracted with dichloromethane (3 x 30.0 mL). The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting 4-(trifluoromethoxy)benzyl alcohol is purified by silica gel column chromatography.

-

Bromination of 4-(Trifluoromethoxy)benzyl Alcohol: To a solution of 4-(trifluoromethoxy)benzyl alcohol (1 mmol) in diethyl ether (10 mL) at 0°C, phosphorus tribromide (0.5 mL) is added dropwise with stirring. The reaction is maintained at this temperature for 30 minutes. After completion (monitored by TLC), the mixture is poured into an ice-water mixture and stirred for 1-2 hours. The aqueous phase is extracted with diethyl ether. The combined organic layers are washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-(trifluoromethoxy)benzyl bromide.

| Parameter | Value |

| Starting Material | 4-(Trifluoromethoxy)benzaldehyde |

| Key Reagents | Sodium borohydride, Phosphorus tribromide |

| Solvent | Anhydrous Ethanol, Diethyl Ether |

| Temperature | 0°C |

| Reaction Time | 30 minutes (reduction), 30 minutes (bromination) |

| Purification | Silica Gel Column Chromatography |

Step 2: Cyanation of 4-(Trifluoromethoxy)benzyl Bromide

The benzyl bromide is then converted to 4-(trifluoromethoxy)phenylacetonitrile through a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenylacetonitrile [2][3]

In a round-bottom flask, 4-(trifluoromethoxy)benzyl bromide is dissolved in a mixture of ethanol and water (typically in a volume ratio of 3:1 to 8:1). Sodium cyanide or potassium cyanide (1.0 to 2.0 molar equivalents) is added, and the mixture is heated to reflux (approximately 80-90°C) for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured into water and extracted with a water-immiscible organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude 4-(trifluoromethoxy)phenylacetonitrile can be purified by vacuum distillation.

| Parameter | Value |

| Starting Material | 4-(Trifluoromethoxy)benzyl Bromide |

| Key Reagents | Sodium Cyanide or Potassium Cyanide |

| Solvent | Ethanol/Water mixture |

| Temperature | 80-90°C (Reflux) |

| Molar Ratio (Cyanide:Bromide) | 1.0 - 2.0 : 1 |

| Purification | Vacuum Distillation |

Step 3: Reduction of 4-(Trifluoromethoxy)phenylacetonitrile

The final step is the reduction of the nitrile group to a primary amine, yielding the target compound, 4-(trifluoromethoxy)phenethylamine. This can be achieved through several methods, most commonly catalytic hydrogenation or reduction with a metal hydride.

Experimental Protocol 3a: Reduction via Catalytic Hydrogenation [2]

4-(trifluoromethoxy)phenylacetonitrile is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines. A catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation in a high-pressure apparatus (e.g., a Parr shaker) under a hydrogen atmosphere. The reaction is typically run at elevated temperature and pressure until the uptake of hydrogen ceases. After the reaction, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)phenethylamine, which can be further purified by distillation.

| Parameter | Value |

| Starting Material | 4-(Trifluoromethoxy)phenylacetonitrile |

| Catalyst | Raney Nickel or Palladium on Carbon |

| Hydrogen Pressure | 50 - 200 bar |

| Temperature | 50 - 200°C |

| Solvent | Ethanol or Methanol (often with ammonia) |

| Purification | Distillation |

Experimental Protocol 3b: Reduction using Lithium Aluminum Hydride (LiAlH₄)

To a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-(trifluoromethoxy)phenylacetonitrile in the same solvent is added dropwise at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the sequential addition of water, a 15% aqueous sodium hydroxide solution, and finally more water. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent. The solvent is evaporated to give 4-(trifluoromethoxy)phenethylamine.

| Parameter | Value |

| Starting Material | 4-(Trifluoromethoxy)phenylacetonitrile |

| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0°C to Room Temperature |

| Work-up | Fieser work-up (water, NaOH(aq), water) |

| Purification | Distillation (if necessary) |

digraph "Primary Synthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=2];

"Trifluoromethoxybenzene" -> "4-(Trifluoromethoxy)benzyl Bromide" [label="Halomethylation"]; "4-(Trifluoromethoxy)benzyl Bromide" -> "4-(Trifluoromethoxy)phenylacetonitrile" [label="Cyanation"]; "4-(Trifluoromethoxy)phenylacetonitrile" -> "4-(Trifluoromethoxy)phenethylamine" [label="Reduction"]; }

Alternative Synthesis Pathways

While the three-step route from trifluoromethoxybenzene is well-established, alternative synthetic strategies offer different approaches to the target molecule, which may be advantageous in certain contexts.

Alternative Pathway 1: Reductive Amination of 4-(Trifluoromethoxy)benzaldehyde

This pathway involves the direct conversion of 4-(trifluoromethoxy)benzaldehyde to 4-(trifluoromethoxy)phenethylamine in a one-pot reaction. The aldehyde is first condensed with an ammonia source to form an imine or a related intermediate, which is then reduced in situ.

Conceptual Experimental Protocol: Reductive Amination

4-(trifluoromethoxy)benzaldehyde is dissolved in a suitable solvent, and a source of ammonia (e.g., ammonia in methanol, ammonium acetate) is added. A reducing agent, such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Ni), is then introduced. The reaction is stirred at an appropriate temperature until the starting material is consumed. A standard aqueous work-up followed by extraction and purification yields the desired phenethylamine.

| Parameter | Value |

| Starting Material | 4-(Trifluoromethoxy)benzaldehyde |

| Key Reagents | Ammonia source, Reducing agent |

| Common Reducing Agents | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst |

| Solvent | Methanol, Dichloromethane, etc. |

| Reaction Type | One-pot |

digraph "Reductive Amination Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];

edge [color="#34A853", penwidth=2];

"4-(Trifluoromethoxy)benzaldehyde" -> "Imine Intermediate" [label="Condensation\n(+ NH₃ source)"];

"Imine Intermediate" -> "4-(Trifluoromethoxy)phenethylamine" [label="In situ Reduction"];

}```

Reductive amination pathway to4-(trifluoromethoxy)phenethylamine.

Alternative Pathway 2: Henry Reaction followed by Reduction

The Henry (nitroaldol) reaction provides another route to the carbon skeleton of phenethylamines. 4-(Trifluoromethoxy)benzaldehyde is reacted with a nitroalkane, typically nitromethane, to form a β-nitroalcohol, which can then be reduced to the target amine.

Conceptual Experimental Protocol: Henry Reaction and Reduction

Henry Reaction: 4-(Trifluoromethoxy)benzaldehyde is reacted with nitromethane in the presence of a base (e.g., an amine base, an inorganic base, or a phase-transfer catalyst) to yield 1-(4-(trifluoromethoxy)phenyl)-2-nitroethanol. The reaction can often be dehydrated in situ or in a subsequent step to form the corresponding nitrostyrene.

Reduction of the Nitro Group: The resulting nitro compound (either the nitroalcohol or nitrostyrene) is then reduced to the amine. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Ni) or with a reducing agent like LiAlH₄.

Parameter

Value

Starting Material

4-(Trifluoromethoxy)benzaldehyde

Key Reagents

Nitromethane, Base, Reducing Agent

Intermediate

1-(4-(Trifluoromethoxy)phenyl)-2-nitroethanol or Nitrostyrene

Common Reducing Agents

H₂/Catalyst, LiAlH₄

digraph "Henry Reaction Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];

edge [color="#EA4335", penwidth=2];

"4-(Trifluoromethoxy)benzaldehyde" -> "β-Nitroalcohol Intermediate" [label="Henry Reaction\n(+ Nitromethane, Base)"];

"β-Nitroalcohol Intermediate" -> "4-(Trifluoromethoxy)phenethylamine" [label="Reduction"];

}

Henry reaction pathway to 4-(trifluoromethoxy)phenethylamine.

This guide provides a detailed overview of the key synthetic routes to 4-(trifluoromethoxy)phenethylamine. Researchers, scientists, and drug development professionals can use this information to select the most appropriate synthetic strategy based on available starting materials, scalability, and desired purity of the final product. It is recommended to consult the primary literature for the most up-to-date and specific experimental conditions.

References

An In-depth Technical Guide on 2-(4-(Trifluoromethoxy)phenyl)ethanamine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-(trifluoromethoxy)phenyl)ethanamine, a phenethylamine derivative with significant potential in neuropharmacology. The trifluoromethoxy substitution at the para position of the phenyl ring confers unique physicochemical properties, influencing the compound's stability, lipophilicity, and interaction with biological targets. This document delves into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds, with a focus on their interactions with key central nervous system targets, including trace amine-associated receptor 1 (TAAR1), dopamine receptors, serotonin receptors, and monoamine oxidase (MAO) enzymes. Detailed experimental protocols for the synthesis and pharmacological characterization of these compounds are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction

Substituted phenethylamines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of psychoactive drugs that modulate monoamine neurotransmitter systems.[1] The parent compound, this compound, is a versatile chemical intermediate. The introduction of the trifluoromethoxy group enhances its chemical stability and lipophilicity, making it a valuable scaffold in the design of novel therapeutic agents, particularly in neuropharmacology.[2] Analogs and derivatives of this core structure have been investigated for their potential as agonists and antagonists at various G-protein coupled receptors (GPCRs) and as inhibitors of key enzymes involved in neurotransmitter metabolism. This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for researchers engaged in their study and development.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound analogs typically involves modifications at three key positions: the phenyl ring, the ethylamine side chain, and the terminal amino group.

General Synthetic Approach

A common synthetic route to the core this compound scaffold starts from the corresponding phenylacetonitrile. This can be achieved through various methods, including the catalytic hydrogenation of 4-(trifluoromethoxy)phenylacetonitrile.

N-Alkylation and N-Methylation

Modification of the primary amine is a crucial step in exploring the structure-activity relationships of these compounds. N-alkylation can be achieved through several methods, including reductive amination or direct alkylation with alkyl halides.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol describes the N,N-dimethylation of a 2-phenylethylamine derivative.

-

Materials:

-

This compound

-

Aqueous formaldehyde (37 wt. %)

-

Formic acid (98-100%)

-

Concentrated sodium hydroxide or potassium hydroxide solution

-

Dichloromethane or diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent).

-

Add aqueous formaldehyde (2.2 equivalents).

-

Slowly add formic acid (2.2 equivalents) to the stirred mixture. Caution: the reaction may be exothermic.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium or potassium hydroxide until the pH is >10.

-

Extract the product with an organic solvent like dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield N,N-dimethyl-2-(4-(trifluoromethoxy)phenyl)ethanamine.[3]

-

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is largely determined by their interactions with monoaminergic systems. Key targets include TAAR1, dopamine receptors, serotonin receptors, and MAO enzymes.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that is activated by trace amines and amphetamine-like psychostimulants.[4] It plays a crucial modulatory role in the dopaminergic, serotonergic, and glutamatergic systems.[4] Agonism at TAAR1 is a promising therapeutic strategy for conditions characterized by hyperdopaminergic states, such as schizophrenia.

Signaling Pathway of TAAR1 Activation

Upon agonist binding, TAAR1 primarily couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate various downstream targets, including the dopamine transporter (DAT), leading to its internalization and reduced dopamine reuptake.

References

- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Mechanism of Action of 2-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the predicted mechanism of action for the novel research compound, 2-(4-(Trifluoromethoxy)phenyl)ethanamine. Based on its structural similarity to other fluorinated phenethylamines, a plausible pharmacological profile is proposed, centering on the modulation of monoaminergic neurotransmitter systems. This guide provides a theoretical framework, including predicted binding affinities, functional activities, and detailed experimental protocols to facilitate future laboratory investigation. All data presented herein is predictive and intended to serve as a directional guide for research.

Introduction

This compound is a substituted phenethylamine characterized by a trifluoromethoxy group at the para position of the phenyl ring. The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as a vast array of synthetic psychoactive compounds. The inclusion of a trifluoromethoxy moiety is significant; this group is known to enhance metabolic stability and lipophilicity, thereby increasing the potential for blood-brain barrier penetration.[1][2]

While direct pharmacological data for this compound is not currently available in peer-reviewed literature, its structural analog, 2-(4-(Trifluoromethyl)phenyl)ethylamine, has been investigated for its capacity to modulate monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[3] Specifically, this analog has been explored as a potential 5-HT2A receptor agonist and as a building block for selective serotonin reuptake inhibitors (SSRIs).[1][3] Based on this precedent, it is predicted that this compound primarily acts as a modulator of the serotonin, and potentially dopamine and norepinephrine, systems.

Predicted Mechanism of Action

The primary predicted mechanism of action for this compound is the inhibition of the serotonin transporter (SERT), with potential secondary interactions at the dopamine transporter (DAT) and norepinephrine transporter (NET). This would lead to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling. A secondary, and not mutually exclusive, predicted mechanism is direct agonism at serotonin receptors, particularly of the 5-HT2A subtype.

Predicted Signaling Pathway

The predicted signaling pathway posits that this compound binds to and inhibits monoamine transporters, primarily SERT, located on the presynaptic neuron. This inhibition blocks the reuptake of serotonin from the synaptic cleft, leading to its accumulation and prolonged signaling at postsynaptic receptors.

Figure 1: Predicted mechanism of action at the serotonergic synapse.

Predicted Quantitative Data

The following table summarizes the predicted binding affinities (Ki) and functional activities (IC50) of this compound at key monoaminergic targets. These values are hypothetical and serve as a starting point for experimental validation.

| Target | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity (IC50, nM) |

| Serotonin Transporter (SERT) | 10 - 50 | 20 - 100 |

| Dopamine Transporter (DAT) | 100 - 500 | 200 - 800 |

| Norepinephrine Transporter (NET) | 80 - 300 | 150 - 600 |

| 5-HT2A Receptor | 50 - 250 | (EC50) 100 - 700 |

Experimental Protocols

To validate the predicted mechanism of action, a series of in vitro experiments are proposed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

-

Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: Utilize a specific radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for radioligand binding assays.

Synaptosomal Uptake Assays

Objective: To determine the functional potency (IC50) of this compound as an inhibitor of serotonin, dopamine, and norepinephrine uptake.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine).

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine).

-

Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes).

-

Uptake Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the accumulated radioactivity via scintillation counting.

-

Data Analysis: Plot the inhibition of uptake against the concentration of the compound to determine the IC50 value.

Conclusion

This compound is a compound of interest for neuropharmacological research due to its structural relationship to known monoamine modulators. The predicted mechanism of action centers on the inhibition of the serotonin transporter, with likely, though less potent, effects on dopamine and norepinephrine transporters. The proposed experimental protocols provide a clear path to empirically test these predictions and elucidate the compound's true pharmacological profile. Further investigation is warranted to confirm these hypotheses and to explore the therapeutic potential of this and related molecules.

References

In Silico Modeling of 2-(4-(Trifluoromethoxy)phenyl)ethanamine Receptor Binding: A Technical Guide

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 2-(4-(trifluoromethoxy)phenyl)ethanamine, a phenethylamine derivative with potential psychoactive properties. Due to the trifluoromethoxy substitution on the phenyl ring, this compound is of significant interest for its potential interactions with aminergic G-protein coupled receptors (GPCRs). This document outlines a complete workflow for investigating its receptor binding profile, from initial ligand and receptor preparation to molecular docking, and analysis of downstream signaling pathways. Detailed experimental protocols for in vitro validation are also provided. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and neuropharmacology.

Introduction

Phenethylamines are a well-established class of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoamine neurotransmitter systems. The compound this compound is a structural analogue of endogenous neurotransmitters like dopamine and serotonin. Its trifluoromethoxy group is expected to enhance metabolic stability and lipophilicity, potentially leading to altered potency and selectivity at its target receptors.

This guide presents a hypothetical, yet plausible, in silico investigation into the binding of this compound with a primary focus on the human Dopamine D2 and Serotonin 5-HT2A receptors, which are common targets for phenethylamine derivatives.[1][2][3] The methodologies described herein are standard practices in computational drug discovery and aim to predict the binding affinity and mode of interaction of the ligand with its putative protein targets.

Predicted Receptor Binding Profile

Based on the structural similarity to other psychoactive phenethylamines, the predicted binding profile of this compound is summarized below. The following data is hypothetical and serves as a representative example for the purpose of this guide.

| Receptor Target | Predicted Affinity (Ki, nM) | Predicted Activity |

| Dopamine D2 | 50 | Agonist |

| Serotonin 5-HT2A | 25 | Agonist |

| Serotonin 5-HT1A | 150 | Partial Agonist |

| Serotonin 5-HT2C | 80 | Agonist |

| Alpha-1 Adrenergic | 200 | Antagonist |

| Trace Amine-Associated Receptor 1 (TAAR1) | 15 | Agonist |

In Silico Modeling Workflow

The following sections detail the computational workflow for predicting the binding interaction between this compound and its putative receptor targets.

Ligand and Receptor Preparation

A crucial first step in any molecular docking study is the preparation of both the small molecule (ligand) and the macromolecule (receptor) to ensure that they are in a chemically correct and energetically favorable state.

Experimental Protocol: Ligand and Receptor Preparation

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using a molecular editor (e.g., ChemDraw, MarvinSketch).

-

The 2D structure is converted to a 3D conformation.

-

The ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

The prepared ligand is saved in a suitable format (e.g., .mol2, .pdbqt).

-

-

Receptor Preparation:

-

The 3D crystal structure of the target receptor (e.g., human Dopamine D2 receptor, PDB ID: 6CM4) is downloaded from the Protein Data Bank (PDB).

-

All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

-

The protein structure is subjected to a brief energy minimization to relieve any steric clashes.

-

The prepared receptor is saved in a suitable format for docking (e.g., .pdbqt).

-

References

- 1. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

This guide pertains to 2-(4-(Trifluoromethoxy)phenyl)ethanamine, a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Trifluoromethoxy)phenethylamine, 2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |

| CAS Number | 170015-99-3, 123195-23-3 |

| Molecular Formula | C₉H₁₀F₃NO |

| Molecular Weight | 205.18 g/mol [1][2] |

| Chemical Structure | OCF₃-C₆H₄-CH₂CH₂NH₂ |

Hazard Identification and Classification

Based on available supplier information, this compound is classified as hazardous.

GHS Pictograms:

corrosive health hazard

Signal Word: Danger [3]

Hazard Statements:

Precautionary Statements:

Physical and Chemical Properties

The following table summarizes the known quantitative data for this compound.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 211 °C | [1][3] |

| Density | 1.233 g/cm³ | [1][3] |

| Flash Point | 81 °C | [1][3] |

| Vapor Pressure | 0.187 mmHg at 25°C | [1] |

| pKa | 9.60 ± 0.10 (Predicted) | [1][3] |

| LogP | 2.78670 | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 205.07144843 | [1] |

Experimental Protocols

Synthesis Protocol

A general procedure for the synthesis of this compound from 2-(4-(trifluoromethoxy)phenyl)acetonitrile has been reported.[3]

Materials:

-

2-(4-(trifluoromethoxy)phenyl)acetonitrile

-

Methanol

-

Wet Raney Nickel catalyst

-

Ammonia

-

Autoclave

-

Hydrogen gas

Procedure:

-

Charge an autoclave with 650 mL of methanol, 260 g of 2-(4-(trifluoromethoxy)phenyl)acetonitrile, and a wet Raney Nickel catalyst (equivalent to 0.39 mol).[3]

-

Condense 260 mL of ammonia into the autoclave.[3]

-

Pressurize the reactor with hydrogen to 140 bar.[3]

-

Heat the reaction mixture to 130 °C and maintain for 2 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature and release the pressure.

-

Remove the catalyst by filtration.[3]

-

The filtrate is subjected to reduced pressure distillation (10 hPa) to yield the final product.[3]

Reported Yield: 224.5 g (86.7% of theoretical) of a colorless liquid with a boiling point of 84-86 °C at 10 hPa.[3]

Safety and Handling

Due to the corrosive nature of this chemical, stringent safety measures are required.

Personal Protective Equipment (PPE)

A standard PPE workflow for handling this corrosive amine is outlined below.

References

A Technical Guide to the Solubility of 2-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-(trifluoromethoxy)phenyl)ethanamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's physicochemical properties and the established principles of organic chemistry. Furthermore, a detailed experimental protocol for precise solubility determination is provided to empower researchers in generating empirical data.

Introduction to this compound

This compound is a substituted phenethylamine derivative. The phenethylamine scaffold is central to many biologically active compounds, and substitutions on the phenyl ring significantly modify their physicochemical and pharmacological properties. The trifluoromethoxy (-OCF3) group, in particular, is of great interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, potentially improving a drug candidate's pharmacokinetic profile.[1][2] Understanding the solubility of this compound is critical for its handling, formulation, and development in various scientific applications, from laboratory research to pharmaceutical production.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. These properties, particularly the LogP value, provide initial clues about its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C9H10F3NO | [3] |

| Molecular Weight | 205.18 g/mol | [3] |

| pKa (Predicted) | 9.60 ± 0.10 | [3] |

| LogP (Predicted) | 2.78670 | [3] |

| Boiling Point | 211 °C | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

Predicted Solubility Profile

Based on these structural characteristics, the following table predicts the qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The large, non-polar aromatic and trifluoromethoxy portions of the molecule likely overcome the solubilizing effect of the polar amine group.[6] Solubility is expected to increase significantly in acidic aqueous solutions due to the formation of a more polar ammonium salt. |

| Methanol, Ethanol | Soluble | These alcohols can engage in hydrogen bonding with the amine group while also having a lower polarity than water, which helps to solvate the non-polar parts of the molecule.[4][8] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |

| Acetonitrile | Soluble | Acetonitrile is a moderately polar solvent that should effectively solvate the molecule.[4] | |

| Dichloromethane (DCM) | Very Soluble | As a solvent of intermediate polarity, DCM is expected to be an excellent solvent for this compound, effectively solvating both the polar and non-polar regions.[4] | |

| Non-Polar | Toluene | Soluble | The aromatic nature of toluene will have favorable interactions with the phenyl ring of the analyte. |

| Hexane | Sparingly Soluble to Insoluble | The high polarity of the amine group will likely make it poorly soluble in a completely non-polar aliphatic solvent like hexane.[4] |

Detailed Experimental Protocol: Shake-Flask Method for Solubility Determination

To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[9][10] The following protocol outlines the steps for determining the thermodynamic solubility of this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Analytical balance

-

Shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.[10]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be checked and accounted for if significant.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizations

The following diagrams illustrate the key processes and factors related to the solubility of this compound.

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Figure 2: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative data for the solubility of this compound is not widely published, a strong predictive understanding can be derived from its molecular structure and the principles of physical organic chemistry. The compound is anticipated to be soluble in polar organic solvents like alcohols and DMSO, and less soluble in highly polar (water) or non-polar (hexane) extremes. For drug development and other applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a robust method for empirical determination. This information is foundational for the effective use and progression of this compound in research and development pipelines.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. saltise.ca [saltise.ca]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic Analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanamine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of key phenethylamine derivatives. The focus is on the elucidation of molecular structure through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols are presented to serve as a practical reference for researchers engaged in the synthesis, characterization, and analysis of related compounds in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the analogue compound, 2-(4-(Trifluoromethyl)phenyl)ethanamine.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for 2-(4-(Trifluoromethyl)phenyl)ethanamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 | d, J = 8.4 Hz | 2H | Ar-H |

| 7.14 | m | 2H | Ar-H |

| 7.03 | m | 3H | Ar-H |

| 2.95 (approx.) | t | 2H | -CH₂-N |

| 2.75 (approx.) | t | 2H | Ar-CH₂- |

| 1.30 (approx.) | br s | 2H | -NH₂ |

Note: The chemical shifts for the ethylamine protons are estimations based on typical values and may vary. The broad singlet for the amine protons is also characteristic.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for 2-(4-(Trifluoromethyl)phenyl)ethanamine [1]

| Chemical Shift (δ) ppm | Assignment |

| 146.6 | Ar-C (quaternary) |

| 141.0 | Ar-C (quaternary) |

| 129.4 | Ar-CH |

| 126.5 | Ar-CH |

| 122.8 | Ar-CH |

| 119.9 | Ar-C (quaternary, CF₃) |

| 115.2 | Ar-CH |

| 43.0 (approx.) | -CH₂-N |

| 38.0 (approx.) | Ar-CH₂- |

Note: The chemical shifts for the ethylamine carbons are estimations based on typical values.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-(4-(Trifluoromethyl)phenyl)ethanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1585 | Strong | C=C stretch (aromatic) |

| 1320 (approx.) | Strong | C-F stretch (trifluoromethyl) |

| 1160-1120 | Strong | C-F stretch (trifluoromethyl) |

| 850-800 | Strong | C-H out-of-plane bend (para-substituted) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-(4-(Trifluoromethyl)phenyl)ethanamine [2]

| Parameter | Value |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| Exact Mass | 189.07653381 Da |

| Ionization Mode | Electrospray Ionization (ESI) |

| Key Fragments (m/z) | 173.1, 153.0, 133.0 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] For ¹³C NMR, a higher concentration of 50-100 mg is preferable.[3]

-

Filtration : Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C spectra, proton broadband decoupling is typically used to simplify the spectrum and enhance signal-to-noise.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the liquid sample between two KBr or NaCl plates.

-

Solid (KBr Pellet) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.[5]

-

-

Background Spectrum : Collect a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.[6]

-

Sample Spectrum : Collect the spectrum of the sample. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation : Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.[7]

-

Chromatography : Inject the sample into an HPLC or UHPLC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid.[8]

-

Mass Spectrometry : The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[8] Mass spectra are acquired in a positive or negative ion mode over a relevant m/z range. Fragmentation data (MS/MS) can be obtained to aid in structure elucidation.[2]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

References

- 1. rsc.org [rsc.org]

- 2. 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(Trifluoromethoxy)phenyl)ethanamine is a phenethylamine derivative of interest in pharmaceutical and chemical research. Accurate and robust analytical methods are essential for its quantification in various matrices for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Summary and Data Presentation

The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method, based on data from structurally similar phenylethylamine derivatives.

| Validation Parameter | HPLC-FLD (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |

| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |

| Range | 1 - 200 ng/mL | 5 - 500 ng/mL | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | ~0.5 ng/mL | ~2 ng/mL | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~1 ng/mL | ~5 ng/mL | ~0.1 ng/mL |

| Accuracy (% Recovery) | 95.0 - 105.0% | 92.0 - 108.0% | 97.0 - 103.0% |

| Precision (% RSD) | < 5% | < 8% | < 4% |

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for sensitive quantification and requires a pre-column derivatization step to introduce a fluorescent tag to the primary amine of the analyte. O-phthalaldehyde (OPA) is a commonly used derivatization reagent for this purpose.[1][2][3]

Experimental Protocol

1. Reagents and Materials

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Boric acid

-

Sodium hydroxide

-

O-phthalaldehyde (OPA)

-

2-Mercaptoethanol

-

Hydrochloric acid

2. Preparation of Solutions

-

Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 9.5 with a sodium hydroxide solution.

-

OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M borate buffer (pH 9.5) and 100 µL of 2-mercaptoethanol. This solution should be prepared fresh daily.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions (1-200 ng/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.

3. Sample Preparation and Derivatization

-

Pipette 100 µL of the working standard solution or sample into a clean microcentrifuge tube.

-

Add 100 µL of the OPA derivatization reagent.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed for 2 minutes at room temperature.

-

Add 50 µL of 0.1 M hydrochloric acid to quench the reaction.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-FLD Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |

Experimental Workflow

Workflow for HPLC-FLD quantification of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is a robust technique for the quantification of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is necessary to improve volatility and chromatographic peak shape. Pentafluoropropionic anhydride (PFPA) is a common derivatizing agent for this purpose.[4][5]

Experimental Protocol

1. Reagents and Materials

-

This compound reference standard

-

Ethyl acetate (GC grade)

-

Pentafluoropropionic anhydride (PFPA)

-

Pyridine

-

Sodium sulfate (anhydrous)

2. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

-

Working Standard Solutions (5-500 ng/mL): Prepare a series of working standards by serially diluting the stock solution with ethyl acetate.

3. Sample Preparation and Derivatization

-

Pipette 100 µL of the working standard solution or sample into a clean glass reaction vial.

-

Add 50 µL of pyridine and 100 µL of PFPA.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool the vial to room temperature.

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

Transfer the solution to a GC vial with a micro-insert.

4. GC-MS Conditions

| Parameter | Value |

| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Experimental Workflow

Workflow for GC-MS quantification of this compound.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method that often does not require derivatization, making sample preparation simpler and faster. This method is ideal for complex matrices and low-level quantification.[6][7][8]

Experimental Protocol

1. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Deionized water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions (0.1-100 ng/mL): Prepare a series of working standards by serially diluting the stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation

-

For simple matrices, a "dilute-and-shoot" approach can be used. Dilute the sample with the initial mobile phase composition to bring the analyte concentration within the calibration range.

-

For complex matrices, solid-phase extraction (SPE) may be necessary.

-

Filter the final solution through a 0.22 µm syringe filter into an LC vial.

4. LC-MS/MS Conditions

| Parameter | Value |

| LC-MS/MS System | Sciex Triple Quad 6500+ or equivalent |

| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid, 5 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

5. MRM Transitions

-

MRM transitions need to be optimized by infusing a standard solution of the analyte. A plausible precursor ion would be the protonated molecule [M+H]⁺. Product ions would be determined through fragmentation experiments.

Experimental Workflow

Workflow for LC-MS/MS quantification of this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov.tw [fda.gov.tw]

Application Notes and Protocols for In Vitro Monoamine Transporter Assays: Characterization of 2-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission. Their dysfunction is implicated in a wide range of neurological and psychiatric disorders, making them key targets for therapeutic drug development. This document provides detailed application notes and standardized protocols for the in vitro characterization of novel compounds targeting these transporters, with a specific focus on 2-(4-(trifluoromethoxy)phenyl)ethanamine. The methodologies described herein are fundamental for determining a compound's potency, selectivity, and mechanism of action at each of the monoamine transporters.

While specific binding and functional data for this compound are not extensively available in the public domain, structure-activity relationship (SAR) studies of related phenethylamine derivatives suggest that substitutions on the phenyl ring, such as the trifluoromethoxy group, can significantly influence a compound's affinity and selectivity for DAT, NET, and SERT. The following protocols provide a robust framework for empirically determining these key pharmacological parameters.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of monoamine transporter action and the general workflows for the in vitro assays used to characterize transporter ligands.

Caption: Mechanism of monoamine reuptake and inhibition.

Caption: Experimental workflow for radioligand binding assay.

Caption: Experimental workflow for neurotransmitter uptake assay.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the in vitro monoamine transporter assays for a test compound like this compound.

Table 1: Monoamine Transporter Binding Affinities (Ki)

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity | DAT/SERT Selectivity | NET/SERT Selectivity |

| This compound | TBD | TBD | TBD | TBD | TBD | TBD |

| Reference Compound (e.g., Cocaine) | 150 | 50 | 200 | 0.33 | 1.33 | 4.0 |

TBD: To be determined experimentally. Selectivity ratios are calculated as Ki(Transporter A) / Ki(Transporter B). A value > 1 indicates selectivity for Transporter B, while a value < 1 indicates selectivity for Transporter A.

Table 2: Monoamine Transporter Uptake Inhibition (IC50)

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| This compound | TBD | TBD | TBD |

| Reference Compound (e.g., GBR12909 for DAT) | 10 | * >1000 | >1000 |

| Reference Compound (e.g., Desipramine for NET) | >1000 | 5 | >1000 |

| Reference Compound (e.g., Fluoxetine for SERT) | >1000 | >1000* | 15 |

TBD: To be determined experimentally.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a specific radioligand for binding to a monoamine transporter. The binding affinity (Ki) is determined from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Materials:

-